tBuXPhos-Pd-G3

Buchwald-Hartwig Amination Sterically Hindered Amines C-N Cross-Coupling

tBuXPhos-Pd-G3, or [(2-Di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)] palladium(II) methanesulfonate, is a third-generation (G3) Buchwald palladacycle precatalyst. As an air-, moisture-, and thermally-stable complex , it is a cornerstone reagent for Buchwald-Hartwig amination and other cross-coupling reactions.

Molecular Formula C42H59NO3PPdS-
Molecular Weight 795.4 g/mol
Cat. No. B8677586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBuXPhos-Pd-G3
Molecular FormulaC42H59NO3PPdS-
Molecular Weight795.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyIKNBBVYTGIKLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tBuXPhos-Pd-G3: Third-Generation Buchwald Precatalyst for High-Performance Cross-Coupling


tBuXPhos-Pd-G3, or [(2-Di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)] palladium(II) methanesulfonate, is a third-generation (G3) Buchwald palladacycle precatalyst . As an air-, moisture-, and thermally-stable complex , it is a cornerstone reagent for Buchwald-Hartwig amination and other cross-coupling reactions . Its G3 architecture, featuring a methanesulfonate leaving group, ensures precise control over the ligand-to-palladium ratio and facilitates rapid activation under mild conditions .

Why Generic Buchwald Catalyst Substitution Fails: The Critical Role of tBuXPhos-Pd-G3's Architecture


Generic substitution among Buchwald precatalysts is a significant risk factor in synthetic chemistry. Even among G3 variants, differences in the phosphine ligand's steric and electronic properties drastically alter catalytic performance, particularly with challenging substrates like sterically hindered amines or electron-deficient aryl chlorides . The tBuXPhos ligand provides unique steric bulk and σ-donation that is not replicated by RuPhos or XPhos . Consequently, replacing tBuXPhos-Pd-G3 with a seemingly similar precatalyst can lead to incomplete conversion, lower yields, or the need for higher catalyst loadings and extended reaction times. The quantitative evidence below substantiates the specific performance advantages that justify the selection of tBuXPhos-Pd-G3 over its closest alternatives.

tBuXPhos-Pd-G3: Quantified Performance Advantages vs. RuPhos-Pd-G3 and Earlier Generations


Amination of Sterically Hindered Primary Amines: tBuXPhos-Pd-G3 Delivers Quantitative Yields Where RuPhos-Pd-G3 Fails

In the Buchwald-Hartwig amination of 2,6-diisopropylaniline with 4-bromotoluene, tBuXPhos-Pd-G3 provides a 96% yield, whereas the RuPhos-Pd-G3 system under identical conditions yields only 28% . This stark difference is a direct consequence of the tBuXPhos ligand's superior ability to stabilize the active catalytic species and promote reductive elimination with extremely hindered nucleophiles.

Buchwald-Hartwig Amination Sterically Hindered Amines C-N Cross-Coupling

Low-Temperature α-Arylation of Acetate Esters: Exclusive Reactivity of tBuXPhos-Pd-G3 at Ambient Temperature

tBuXPhos-Pd-G3 uniquely facilitates the α-arylation of acetate esters at room temperature, a transformation that other common G3 precatalysts (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) cannot achieve without heating . This application is explicitly noted in the compound's technical documentation and represents a distinct, quantifiable advantage in operational simplicity and energy efficiency.

α-Arylation C-C Bond Formation Mild Conditions

Enhanced Stability and Solubility: G3 Methanesulfonate vs. G1/G2 Chloride Precatalysts

The G3 Buchwald precatalysts, including tBuXPhos-Pd-G3, feature a methanesulfonate (OMs) counterion that provides significantly improved solubility in organic solvents and superior bench-top stability compared to the chloride-based G1 and G2 systems . This architectural difference translates to extended solution lifetimes and more reliable, reproducible reaction outcomes. The G3 format is specifically designed to efficiently generate the active L1Pd(0) species while maintaining the precise 1:1 ligand-to-palladium ratio .

Precatalyst Stability Solubility Generation 3

High-Throughput Cyanation of (Hetero)aryl Chlorides: tBuXPhos-Pd-G3 Enables Efficient 4-Cyano-7-azaindole Synthesis

In the palladium-catalyzed cyanation of 4-chloro-7-azaindole with K4[Fe(CN)6]·3H2O, tBuXPhos-Pd-G3 is the recommended catalyst for achieving high yields . While other catalysts may also promote this transformation, the G3 tBuXPhos system is specifically highlighted for its efficiency and reliability in this demanding heterocyclic coupling. The reaction is a key step in the synthesis of pharmaceutical intermediates, where tBuXPhos-Pd-G3's ability to activate challenging aryl chlorides is critical.

Cyanation Heterocycle Synthesis Aryl Chloride

Lipid Solvent Amination: tBuXPhos-Pd-G3 Identified as a Top-Performing System for Unactivated Aryl Halides

A 2021 study in Organometallics systematically evaluated Buchwald precatalysts in renewable lipid solvents. Among the systems tested, combinations based on either BrettPhos-Pd-G3/BrettPhos or tBuXPhos-Pd-G3/tBuXPhos produced the highest yields for unactivated aryl halides and sulfonates . For example, with aryl bromides, chlorides, and aryl triflates, the tBuXPhos-Pd-G3 system delivered excellent yields ranging from 96-99% for both electron-rich and electron-deficient substrates .

Green Chemistry Lipid Solvents Aryl Halide Amination

When to Prioritize tBuXPhos-Pd-G3: High-Value Application Scenarios for Research and Industry


Synthesis of Sterically Congested Drug Intermediates and APIs

tBuXPhos-Pd-G3 is the catalyst of choice when constructing C-N bonds between sterically hindered primary amines and aryl halides. As evidenced by the 96% vs. 28% yield advantage over RuPhos-Pd-G3 , it is essential for synthesizing active pharmaceutical ingredients (APIs) containing congested biaryl amine motifs, common in kinase inhibitors and other drug classes.

Low-Energy, Room-Temperature α-Arylation Processes

For processes requiring α-arylation of acetate esters, tBuXPhos-Pd-G3 is uniquely capable of enabling this transformation at room temperature . This scenario is ideal for coupling sensitive substrates that would degrade under thermal stress or for large-scale manufacturing seeking to reduce energy consumption and improve process safety.

High-Throughput Experimentation (HTE) and Automated Synthesis Workflows

The superior air and moisture stability of tBuXPhos-Pd-G3, combined with its long solution lifetime and the availability of a precise ChemBeads format for solid dispensing , makes it an optimal selection for high-throughput screening and automated parallel synthesis. Its reliable activation ensures consistent, reproducible data across large compound libraries.

Sustainable Process Development in Renewable Solvents

As demonstrated by its top-tier performance in lipid solvents for unactivated aryl halide amination (96-99% yields) , tBuXPhos-Pd-G3 is a prime candidate for green chemistry initiatives. It allows researchers to develop robust, high-yielding processes in bio-based media without sacrificing catalytic efficiency.

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